molecular formula C20H24N6O2S B2974329 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine CAS No. 1013834-71-3

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine

Cat. No.: B2974329
CAS No.: 1013834-71-3
M. Wt: 412.51
InChI Key: RDXHVZDJQBBMHF-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine is a complex organic compound that features a pyridazine core substituted with a pyrazole and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Moiety: Starting with a suitable diketone, such as 3,5-dimethyl-1H-pyrazole, which can be synthesized via the condensation of acetylacetone with hydrazine hydrate.

    Synthesis of the Piperazine Derivative: The piperazine ring is functionalized with a m-tolylsulfonyl group through a nucleophilic substitution reaction.

    Coupling Reactions: The final step involves coupling the pyrazole and piperazine derivatives with a pyridazine core, often using a palladium-catalyzed cross-coupling reaction under inert conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperazine moieties.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide for hydrogenation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

Medically, it is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and piperazine moieties are known to enhance binding affinity and specificity, potentially modulating biological pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine
  • 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(p-tolylsulfonyl)piperazin-1-yl)pyridazine

Uniqueness

Compared to similar compounds, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine is unique due to the specific substitution pattern on the piperazine ring. This structural feature can significantly influence its chemical reactivity and biological activity, making it a distinct entity in its class.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-6-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2S/c1-15-5-4-6-18(13-15)29(27,28)25-11-9-24(10-12-25)19-7-8-20(22-21-19)26-17(3)14-16(2)23-26/h4-8,13-14H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXHVZDJQBBMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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